molecular formula C16H12FNO4 B14293623 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- CAS No. 113211-10-2

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-

Cat. No.: B14293623
CAS No.: 113211-10-2
M. Wt: 301.27 g/mol
InChI Key: HSVPXRQDEMCUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or rhodium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

113211-10-2

Molecular Formula

C16H12FNO4

Molecular Weight

301.27 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C16H12FNO4/c17-13-7-3-4-8-14(13)21-9-10-22-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2

InChI Key

HSVPXRQDEMCUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.